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7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No.: B13145260
M. Wt: 150.14 g/mol
InChI Key: HKBKQEOSUUMRCX-UHFFFAOYSA-N
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Description

Context within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the fields of organic and medicinal chemistry, representing a significant class of molecules with immense structural diversity and biological importance. nih.govnih.gov These cyclic compounds, which incorporate nitrogen atoms within their ring structures, are prevalent in numerous natural products, including alkaloids, vitamins, and hormones, and form the core of many pharmaceutical agents. nih.gov Within this broad category, fused nitrogen-bridged heterocyclic systems are of particular interest due to their rigid structures and unique electronic properties, which make them valuable scaffolds in drug design. nih.gov

The imidazopyrimidine system is a prominent member of this group, characterized by an imidazole (B134444) ring fused to a pyrimidine (B1678525) ring. nih.gov This bicyclic, nitrogen-rich scaffold is considered a bioisostere of naturally occurring purines (adenine and guanine), which are fundamental components of DNA and RNA. nih.govnih.gov This structural similarity allows imidazopyrimidine derivatives to interact with biological targets that typically recognize purines, such as protein kinases. nih.govresearchgate.netrsc.org The specific compound, 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one, belongs to the imidazo[1,2-c]pyrimidine (B1242154) isomeric class, one of several possible arrangements for the fused ring system. Its structure combines the key features of the imidazopyrimidine core with specific functional groups that modulate its chemical properties and biological activity.

Significance of the Imidazopyrimidine Core in Chemical Biology and Medicinal Chemistry Research

The imidazopyrimidine scaffold is highly regarded in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile template for the development of ligands for diverse biological targets. nih.govrsc.org Derivatives of the imidazopyrimidine core have demonstrated a wide spectrum of pharmacological activities, making them a focal point of extensive research and development. nih.govnih.gov The adaptable nature of the scaffold allows for extensive structural modifications, enabling researchers to optimize pharmacological effects through structure-activity relationship (SAR) studies. nih.govrsc.org

One of the most significant areas of investigation for imidazopyrimidine derivatives is oncology. ekb.eg Many compounds based on this core function as protein kinase inhibitors, targeting enzymes that are critical components of cellular signaling pathways often deregulated in cancer. nih.govresearchgate.netrsc.org Beyond their anticancer potential, imidazopyrimidine derivatives have been explored for a variety of other therapeutic applications. Research has documented their utility as antiviral, antifungal, anti-inflammatory, antibacterial, and anticonvulsant agents. nih.govnih.govnih.gov Several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, which were developed as anxiolytics, feature the imidazopyrimidine motif as their core unit, underscoring the scaffold's importance in the pharmaceutical industry. nih.govnih.gov

Pharmacological ActivityTherapeutic AreaReferences
Anticancer / AntitumorOncology nih.govnih.govekb.eg
Protein Kinase InhibitionOncology, Inflammation nih.govresearchgate.netrsc.org
AntiviralInfectious Diseases nih.govnih.gov
AntifungalInfectious Diseases nih.govnih.govnih.gov
Anti-inflammatoryImmunology/Inflammation nih.govnih.gov
Anxiolytic / AnticonvulsantCentral Nervous System (CNS) nih.gov
AntibacterialInfectious Diseases nih.gov

Overview of Research Trajectories for the this compound Scaffold

While the broader imidazopyrimidine class has been widely studied, research on the specific imidazo[1,2-c]pyrimidin-5(1H)-one scaffold has followed more targeted trajectories, primarily focusing on its potential in oncology. This core structure has been identified as a novel scaffold for the development of potent and selective enzyme inhibitors.

A significant research avenue has been the investigation of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. nih.gov A series of 26 compounds with aromatic substitutions at position 8 were synthesized and tested, revealing that small substituents generally led to inhibitory concentrations (IC50) in the single-digit micromolar range. nih.gov This work established the imidazo[1,2-c]pyrimidin-5(6H)-one core as a viable starting point for the structure-based design of new CDK2 inhibitors. nih.gov

Further research has explored derivatives of this scaffold, synthesized from 5-iodocytosine, for their general cytotoxic activity against a panel of human tumor cell lines. researchgate.net Through Suzuki cross-coupling reactions, a series of aryl- and heteroaryl-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones were created. researchgate.net Several of these compounds demonstrated promising biological activity and a favorable therapeutic index, indicating potential for further development as anticancer agents. researchgate.net

In addition to anticancer applications, related fused imidazo-pyrimidine compounds have been synthesized and evaluated for other biological activities. For instance, a study on 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one, synthesized from cytosine, investigated its antioxidant and antibacterial properties. researchgate.net The compound was assessed for its ability to scavenge free radicals and was tested against bacterial strains such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.net These findings suggest that the utility of the imidazo[1,2-c]pyrimidin-5(1H)-one scaffold may extend beyond oncology into areas related to oxidative stress and infectious diseases.

Research FocusSpecific Scaffold InvestigatedKey FindingsReferences
Cyclin-Dependent Kinase 2 (CDK2) Inhibition8-substituted imidazo[1,2-c]pyrimidin-5(6H)-onesIdentified as a novel core for CDK2 inhibitors; compounds achieved single-digit micromolar IC50 values. nih.gov
Anticancer CytotoxicityImidazo[1,2-c]pyrimidin-5(6H)-ones derived from 5-iodocytosineSynthesized derivatives showed promising activity against seven tumor cell lines with a good therapeutic index for some compounds. researchgate.net
Antioxidant & Antibacterial Activity3-phenylimidazo[1,2-c]pyrimidin-5(6H)-oneThe scaffold was evaluated for free radical scavenging and activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B13145260 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-amino-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11)

InChI Key

HKBKQEOSUUMRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)N

Origin of Product

United States

Synthetic Methodologies for 7 Aminoimidazo 1,2 C Pyrimidin 5 1h One and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of the imidazo[1,2-c]pyrimidine (B1242154) core. These methods typically involve the formation of the fused heterocyclic system through the reaction of a suitable amine-containing precursor with an electrophilic partner, leading to the closure of the pyrimidine (B1678525) ring.

Reactions of 2-Aminoimidazoles with Electrophilic Substrates

A common and effective method for constructing the imidazo[1,2-a]pyrimidine (B1208166) scaffold involves the reaction of 2-aminoimidazoles with various electrophilic substrates. This approach leverages the nucleophilic character of the 2-aminoimidazole ring system to react with bifunctional electrophiles, leading to the formation of the fused pyrimidine ring.

For instance, the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to the formation of the heterocyclic core of imidazo[1,2-a]pyrimidine in satisfactory yields. nih.gov The mechanism of these reactions has been investigated using experimental data, HPLC-MS analysis, and quantum chemical calculations. nih.gov

Table 1: Examples of Electrophilic Substrates in Reactions with 2-Aminoimidazoles
Electrophilic SubstrateResulting Product CoreKey Features
N-substituted maleimidesImidazo[1,2-a]pyrimidineForms the heterocyclic core in good yields. nih.gov
N-arylitaconimidesImidazo[1,2-a]pyrimidineMechanism studied via experimental and computational methods. nih.gov

Condensation of Halopyrimidines with Amine Nucleophiles

Another established route to imidazo[1,2-c]pyrimidines involves the condensation of halopyrimidines with amine nucleophiles. In this strategy, a pyrimidine ring bearing a leaving group, typically a halogen, is reacted with an appropriate amine to form a C-N bond, which is a key step in the construction of the fused imidazole (B134444) ring.

While direct examples for 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one are not prevalent in the provided search results, the general principle is well-documented for related structures. For example, the synthesis of various imidazo[1,2-a]pyrimidine derivatives has been achieved through the condensation of 2-aminopyrimidines with α-haloketones, a reaction developed by Chichibabin. nih.govsci-hub.se This classic method highlights the utility of halo-substituted precursors in the synthesis of this class of compounds.

Advanced Synthetic Strategies

In addition to classical methods, a range of advanced synthetic strategies have been developed to provide more efficient and versatile routes to this compound and its derivatives. These modern techniques often offer advantages in terms of yield, regioselectivity, and functional group tolerance.

Transition-Metal-Catalyzed Reactions (e.g., Suzuki Cross-Coupling, C–N Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis and functionalization of imidazo[1,2-c]pyrimidine systems. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be a highly effective method for introducing aryl and heteroaryl substituents onto the imidazo[1,2-c]pyrimidine core. nih.govrsc.org For example, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, derived from 5-iodocytosine, has been successfully subjected to Suzuki cross-coupling reactions with a variety of aryl and heteroarylboronic acids, affording the corresponding 8-substituted products in good yields (61-90%). researchgate.net

Table 2: Examples of Transition-Metal-Catalyzed Reactions
Reaction TypeCatalyst/ReagentsApplicationYield
Suzuki Cross-CouplingPd(PPh3)4, Na2CO3Synthesis of 8-aryl/heteroaryl-imidazo[1,2-c]pyrimidin-5(6H)-ones. researchgate.net61-90% researchgate.net
C-N CouplingNot specifiedFormation of C-N bonds in the synthesis of related heterocyclic systems. rsc.orgVaries

C-N cross-coupling reactions have also been instrumental in the synthesis of related nitrogen-containing heterocyclic compounds, including those with potential as anticancer drugs. rsc.org

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. nih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net

Several studies have reported the successful application of microwave-assisted synthesis for imidazo[1,2-a]pyrimidine derivatives. For instance, the condensation reaction of 2-aminopyrimidine (B69317) with various 2-bromoarylketones has been efficiently carried out using microwave irradiation in the absence of a solvent, catalyzed by basic alumina (B75360). nih.gov This method provides a more environmentally friendly approach to these compounds. nih.gov Microwave-assisted techniques have also been employed in the synthesis of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov

Visible Light-Induced Methodologies

In recent years, visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for organic synthesis. This approach utilizes visible light to initiate chemical transformations, often under ambient conditions.

While specific applications to this compound are not detailed in the provided search results, visible light-induced methodologies have been successfully employed for the C-H functionalization of related imidazo[1,2-a]pyridines. mdpi.com These methods include reactions such as C3-cyanomethylation and C3-sulfonylation, demonstrating the potential of this technology for the synthesis and modification of imidazo-fused heterocycles. mdpi.com The formation of 3-aminoimidazo-fused heterocyclic compounds through a multicomponent one-pot reaction activated by visible light has also been reported, offering advantages such as improved selectivity and outstanding yields under solvent and catalyst-free conditions. rsc.org

Catalyst-Free Annulation Protocols

The synthesis of the imidazo[1,2-c]pyrimidin-5(1H)-one scaffold, a core structure of the target compound, is classically achieved through the condensation of a cytosine derivative (a 4-aminopyrimidin-2-one) with an α-halocarbonyl compound. While many synthetic procedures for related heterocyclic systems employ catalysts or bases, there is a growing interest in developing catalyst-free methods to enhance the environmental and economic viability of such syntheses.

Drawing parallels from the synthesis of structurally similar imidazo[1,2-a]pyridines, catalyst- and solvent-free annulation can be effectively achieved under thermal conditions. researchgate.net This approach typically involves the direct reaction of an amino-heterocycle with an α-haloketone. The reaction is driven by heat, which facilitates both the initial nucleophilic substitution and the subsequent intramolecular cyclization and dehydration steps. This methodology offers significant advantages, including a simplified experimental procedure, elimination of catalyst and solvent costs, reduced waste generation, and often shorter reaction times, particularly with microwave irradiation. researchgate.net

A plausible catalyst-free protocol for the synthesis of the core imidazo[1,2-c]pyrimidin-5(1H)-one ring system involves heating a mixture of a 4-aminopyrimidin-2-one and a suitable α-halocarbonyl compound. The introduction of the 7-amino group can be envisioned either by using a pre-functionalized pyrimidine starting material or through subsequent functionalization of the formed heterocyclic core.

The table below summarizes representative findings from catalyst-free syntheses of related imidazo-fused heterocycles, demonstrating the general applicability of this approach.

Starting Amineα-Halocarbonyl ReagentConditionsProductYield (%)Reference
2-Aminopyridineα-Bromoacetophenone60 °C, 20 min2-Phenylimidazo[1,2-a]pyridine91% researchgate.net
2-Amino-5-methylpyridineα-Bromoacetophenone60 °C, 20 min6-Methyl-2-phenylimidazo[1,2-a]pyridine92% researchgate.net
2-Aminopyridine2-Bromo-4'-chloroacetophenone60 °C, 20 min2-(4-Chlorophenyl)imidazo[1,2-a]pyridine93% researchgate.net
2-Aminopyridine2-Bromo-4'-methoxyacetophenone60 °C, 20 min2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine90% researchgate.net

Mechanistic Elucidation of Synthetic Pathways

The formation of the imidazo[1,2-c]pyrimidin-5(1H)-one ring system via the reaction of a 4-aminopyrimidin-2-one (such as cytosine) with an α-halocarbonyl compound proceeds through a well-established multi-step mechanism, often referred to as a Tschitschibabin-type reaction. This pathway involves an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization and dehydration sequence.

The proposed mechanism can be detailed as follows:

Initial Nucleophilic Attack (SN2 Reaction): The reaction commences with the nucleophilic attack of the exocyclic amino group (at the C4 position) of the pyrimidine ring onto the α-carbon of the halo-carbonyl compound. This step proceeds via a classic SN2 mechanism, resulting in the displacement of the halide ion and the formation of a covalent C-N bond. nih.govacs.org This generates a key N-alkylated intermediate.

Intramolecular Cyclization (Condensation): Following the initial substitution, the endocyclic nitrogen atom at the N3 position of the pyrimidine ring acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the tethered side chain. This annulation step forms a five-membered ring fused to the original pyrimidine core, yielding a bicyclic hemiaminal-like intermediate (a hydroxyl-dihydro-imidazo[1,2-c]pyrimidinone).

Dehydration and Aromatization: The final step of the sequence is the elimination of a water molecule from the hemiaminal intermediate. This dehydration event is typically acid-catalyzed or occurs under thermal conditions and results in the formation of a double bond within the newly formed five-membered ring. This aromatizes the imidazole portion of the molecule, yielding the stable, conjugated imidazo[1,2-c]pyrimidin-5(1H)-one system.

This mechanistic pathway is fundamental to the synthesis of a wide variety of imidazo-fused heterocycles and is supported by extensive studies on the reactivity of α-haloketones with amino-heterocycles. acs.org

Structural Elucidation and Advanced Characterization Techniques for 7 Aminoimidazo 1,2 C Pyrimidin 5 1h One

Spectroscopic Analysis in Structural Determination

Spectroscopic methods are fundamental in confirming the molecular structure of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one, providing detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the carbon-hydrogen framework of imidazo[1,2-c]pyrimidine (B1242154) derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise positions of protons and carbons within the heterocyclic structure can be determined.

¹H NMR Analysis: In the ¹H NMR spectrum, the protons of the imidazo[1,2-c]pyrimidine core exhibit characteristic chemical shifts. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) structures, protons on the pyrimidine (B1678525) ring and imidazole (B134444) ring are readily identifiable. nih.gov The amino protons (NH₂) typically appear as a broad singlet, and the proton on the nitrogen in the pyrimidine ring (N1-H) also presents a distinct signal. semanticscholar.org The chemical shifts are influenced by the electronic environment and the solvent used, with DMSO-d₆ being common for this class of compounds. beilstein-journals.orgsemanticscholar.org For the this compound scaffold, specific protons on the imidazole and pyrimidine rings would have predictable shifts based on analogous structures.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C5) is typically observed in the downfield region of the spectrum, often around 170 ppm. nih.gov Carbons bonded to nitrogen atoms in the fused ring system also have characteristic chemical shifts. The analysis of ¹³C NMR spectra for related benzimidazole (B57391) and imidazo[1,2-a]pyrimidine systems helps in the definitive assignment of each carbon atom in the this compound structure. nih.govmdpi.com

Below is a table summarizing typical NMR data for related imidazo[1,2-a]pyrimidine carboxamide derivatives, which serve as a reference for the expected values for the title compound. beilstein-journals.org

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
H-2~6.67~126.1d, J = 1.6 Hz
H-3~6.96~115.6d, J = 1.6 Hz
C-5-~54.3-
C-6-~34.3-
C-7-~166.7-
C-8a-~143.3-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns. The compound has a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 151.1. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. beilstein-journals.orgnih.gov

The fragmentation of the imidazo[1,2-c]pyrimidine core under electron ionization (EI) or collision-induced dissociation (CID) can provide structural information. Studies on related imidazo[1,2-a]-pyrimidine-6-carboxylates show that fragmentation is regioselective and involves the ester function. nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, NH₃, or HCN from the protonated parent molecule, which is consistent with the fragmentation patterns observed for other pyrimidinethiones and related heterocyclic systems. sapub.orgresearchgate.net

Ion TypeExpected m/zTechnique
[M+H]⁺151.1ESI-MS
[M+Na]⁺173.1ESI-MS
[M]⁺·150.1EI-MS

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the three-dimensional arrangement of atoms and molecules in the solid state. unimi.it

Single Crystal X-ray Diffraction Studies

While the specific crystal structure of the parent this compound is not detailed in the provided sources, a co-crystal structure of a substituted derivative in complex with cyclin-dependent kinase 2 (CDK2) has been reported. nih.gov This study provides critical insight into the geometry and binding mode of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. The analysis revealed the planarity of the fused ring system and the specific hydrogen bonding interactions facilitated by the core structure.

Data from related heterocyclic compounds, such as imidazo[1,2-a] beilstein-journals.orgnih.govvulcanchem.comtriazin-4-amine, show that these types of molecules often crystallize in monoclinic or orthorhombic systems. researchgate.netresearchgate.net The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. For the title compound, the amino group at C7 and the carbonyl group at C5 would be expected to be key sites for such interactions.

The table below presents representative crystallographic data for a related imidazo[1,2-a]pyridine (B132010) derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3455(1)
b (Å)12.2470(1)
c (Å)12.1689(1)
β (°)103.505(1)
Volume (ų)1064.45(2)
Z4

Chemical Reactivity and Derivatization Strategies of the 7 Aminoimidazo 1,2 C Pyrimidin 5 1h One System

Functionalization at Pyrimidine (B1678525) and Imidazole (B134444) Moieties

The fused ring system of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one possesses distinct reactive sites within both the pyrimidine and imidazole moieties. The imidazole ring, being electron-rich, is generally susceptible to electrophilic substitution. Drawing parallels from the well-studied chemistry of related imidazo[1,2-a]pyridines, the C-3 position of the imidazole ring is a primary site for such functionalization.

Halogenation: Electrophilic halogenation is a key transformation for introducing a handle for further derivatization. For instance, the regioselective halogenation of imidazo[1,2-a]pyridines at the C-3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a well-established method. It is anticipated that this compound would undergo similar regioselective halogenation at the C-3 position.

Nitration: The introduction of a nitro group can be achieved through nitrating agents. While direct nitration of sensitive heterocyclic systems can sometimes lead to decomposition, milder conditions using reagents like nitric acid in acetic anhydride (B1165640) or other specialized nitrating agents have been successfully employed for various imidazole-containing compounds. The electron-rich nature of the imidazole ring would likely direct the nitro group to the C-3 position.

Acylation: Friedel-Crafts acylation and related reactions provide a means to introduce acyl groups onto the heterocyclic core. In analogous imidazo[1,2-a]pyridine (B132010) systems, selective C-acylation at the C-3 position has been reported. This suggests that this compound could be similarly acylated, providing access to ketone derivatives which can be further elaborated.

Cross-Coupling Reactions for Scaffold Diversification

The introduction of halogens, typically at the C-3 position of the imidazole ring or potentially at other positions on the pyrimidine ring through precursor synthesis, opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for scaffold diversification, allowing for the introduction of various carbon and heteroatom substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling a halide with a boronic acid or ester. Halogenated derivatives of this compound are expected to be suitable substrates for Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, and vinyl groups. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully used in Suzuki-Miyaura reactions to produce C3-arylated derivatives. rsc.org

Heck Coupling: The Heck reaction facilitates the coupling of a halide with an alkene to form a new carbon-carbon bond. This provides a route to introduce alkenyl substituents onto the imidazo[1,2-c]pyrimidine (B1242154) core, which can be valuable for further functionalization.

Sonogashira Coupling: This reaction involves the coupling of a halide with a terminal alkyne, leading to the formation of an alkynyl-substituted product. This methodology would allow for the introduction of alkyne moieties, which are versatile functional groups for further transformations, including click chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling a halide with an amine. This would be a valuable method for introducing a variety of amino substituents at halogenated positions of the this compound scaffold.

A summary of potential cross-coupling reactions is presented in the table below.

Cross-Coupling ReactionReactantsProduct
Suzuki-MiyauraHalogenated Imidazopyrimidine + Boronic Acid/EsterAryl/Heteroaryl/Vinyl Substituted Imidazopyrimidine
HeckHalogenated Imidazopyrimidine + AlkeneAlkenyl Substituted Imidazopyrimidine
SonogashiraHalogenated Imidazopyrimidine + Terminal AlkyneAlkynyl Substituted Imidazopyrimidine
Buchwald-HartwigHalogenated Imidazopyrimidine + AmineAmino Substituted Imidazopyrimidine

Site-Specific C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For the this compound system, the C-3 position of the imidazole ring is a prime candidate for direct C-H functionalization due to its inherent electronic properties.

C-H Alkylation: Methods for the direct C-H alkylation of related imidazo[1,2-a]pyridines have been developed. For instance, a three-component aza-Friedel-Crafts reaction has been utilized for the C3-alkylation of imidazo[1,2-a]pyridines. dntb.gov.uamdpi.comnih.gov This type of reaction could potentially be applied to this compound to introduce a variety of alkyl groups.

C-H Arylation: Direct C-H arylation offers a streamlined approach to biaryl structures. Palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyrazines at the C3 and C5 positions has been reported, demonstrating the feasibility of such transformations on similar fused heterocyclic systems. researchgate.net It is plausible that similar methodologies could be adapted for the C-3 arylation of this compound.

Reactions Involving the Amino and Oxo Substituents (e.g., Diazotization, Alkylation)

The exocyclic amino and oxo groups on the pyrimidine ring of this compound provide additional handles for chemical modification.

Reactions of the Amino Group (Diazotization): The 7-amino group, being an aromatic amine, can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution). The resulting diazonium salt is a versatile intermediate. While potentially unstable, it could be used in situ for various transformations, such as Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or for azo coupling reactions. nih.gov

Alkylation of the Amino and Oxo Groups: The nitrogen atoms of the amino group and the pyrimidinone ring system, as well as the exocyclic oxygen atom, are potential sites for alkylation. The regioselectivity of alkylation can often be controlled by the choice of alkylating agent, base, and solvent.

N-Alkylation: Alkylation of the amino group would lead to secondary or tertiary amines. Alkylation can also occur on the nitrogen atoms within the heterocyclic core.

O-Alkylation: The pyrimidinone oxygen can also be alkylated to form an alkoxy derivative. The competition between N- and O-alkylation is a common feature in the chemistry of pyridones and pyrimidinones, and the reaction conditions can be tuned to favor one over the other.

The table below summarizes some potential reactions of the amino and oxo substituents.

Functional GroupReactionReagentsPotential Product
7-AminoDiazotizationNaNO₂, H⁺Diazonium Salt Intermediate
7-AminoN-AlkylationAlkyl Halide, BaseN-Alkylamino Derivative
5-OxoO-AlkylationAlkyl Halide, Base5-Alkoxy Derivative
1-HN-AlkylationAlkyl Halide, BaseN1-Alkyl Derivative

Computational Chemistry and Molecular Modeling of 7 Aminoimidazo 1,2 C Pyrimidin 5 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems like 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally related to this compound, DFT calculations at levels such as B3LYP/6–31 G(d,p) are employed to optimize molecular geometries and determine the most stable ground-state structures. nih.gov Such studies are crucial for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. While direct DFT studies on the reaction mechanisms of this compound are not extensively documented, insights can be drawn from analogous compounds. For instance, theoretical investigations into the stability and reactivity of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives have been performed using DFT to understand their molecular properties. researchgate.net These studies provide a framework for how DFT can elucidate the preferred sites for electrophilic and nucleophilic attack, which is fundamental to understanding reaction outcomes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov For related imidazo[1,2-a]pyrimidine derivatives, FMO analysis has been used to calculate important quantum chemical parameters. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov This type of analysis helps in understanding the electronic transitions within the molecule and its potential to interact with other species. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Related Imidazo[1,2-a]pyrimidine Derivative
ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.50
Energy Gap (ΔE)4.00

Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential Surfaces (MEPS) Analysis

Molecular Electrostatic Potential Surfaces (MEPS) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEPS map illustrates the charge distribution and is used to predict how a molecule will interact with other charged species. bhu.ac.in In MEPS diagrams, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. bhu.ac.in For imidazo[1,2-a]pyrimidine derivatives, MEPS analysis has been employed to understand the relationship between molecular structure and biological activity by highlighting potential sites for hydrogen bonding and other non-covalent interactions. nih.govsemanticscholar.org The negative electrostatic potential is often located around nitrogen and oxygen atoms, indicating them as likely sites for electrophilic interaction. semanticscholar.org

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of a ligand when it binds to a biological target, such as a protein. plos.org By simulating the interactions between the ligand and the target, MD can help to assess the stability of the resulting complex. najah.edu This is crucial for drug design, as it allows for the prediction of binding affinities and the identification of key residues involved in the interaction. plos.org For instance, MD simulations have been used to investigate the binding of inhibitors to the coronavirus main protease, revealing stable hydrogen bond interactions that are essential for inhibitory activity. nih.gov In the context of this compound, MD simulations could be employed to explore its potential as an inhibitor for various protein kinases or other enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Imidazopyrimidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ccspublishing.org.cn 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to develop predictive models. mdpi.com These models can then be used to estimate the activity of new, unsynthesized compounds. ccspublishing.org.cn

Several QSAR studies have been conducted on imidazopyrimidine derivatives to understand their antibacterial and anticancer activities. ccspublishing.org.cnnih.gov These studies typically involve aligning a set of molecules and calculating various molecular descriptors that are then correlated with their biological activities. The resulting models can provide insights into the structural features that are important for activity. nih.gov For example, a 3D-QSAR study on imidazopyrimidine derivatives identified the importance of steric and electrostatic fields for their biological activity. ccspublishing.org.cn Such models can guide the design of new derivatives of this compound with improved therapeutic potential.

Table 2: Statistical Parameters from a 3D-QSAR Study on Imidazopyrimidine Derivatives
ModelField Contributions
CoMFA0.6650.872Stereo: 0.563, Electrostatic: 0.396
CoMSIA0.6320.923Stereo: 0.387, Hydrophobic: 0.613

Structure Activity Relationship Sar Studies and Rational Molecular Design for 7 Aminoimidazo 1,2 C Pyrimidin 5 1h One Analogs

Influence of Substituent Modifications on Biological Activity Profiles

The biological activity of imidazo[1,2-c]pyrimidine (B1242154) analogs is highly sensitive to the nature and size of substituents attached to the heterocyclic core. SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and target selectivity.

Research into imidazo[1,2-c]pyrimidin-5(6H)-one as a core for cyclin-dependent kinase 2 (CDK2) inhibitors has provided specific insights into the role of substituents at position 8. nih.gov A series of compounds with various aromatic moieties at this position were synthesized and evaluated. nih.gov The studies revealed that compounds with relatively small aromatic substituents, such as a naphthyl or a methoxyphenyl group, generally exhibited potent inhibitory activity with IC50 values in the single-digit micromolar range. nih.gov In contrast, the introduction of larger, bulkier substituents, like substituted biphenyls, resulted in a marked decrease in biological activity. nih.gov This suggests that the binding pocket of the target enzyme has specific spatial constraints around position 8 of the imidazopyrimidine core.

The following table summarizes the general SAR findings for substituents at position 8 on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold for CDK2 inhibition. nih.gov

Substituent at Position 8SizeGeneral Biological Activity (IC50)Reference
NaphthylSmall / MediumSingle-digit micromolar nih.gov
MethoxyphenylSmall / MediumSingle-digit micromolar nih.gov
Substituted BiphenylsLarge / BulkyDecreased activity nih.gov

These findings underscore the importance of substituent size in modulating the biological profile of this class of compounds, providing a clear vector for optimization in drug design programs.

Positional Effects of Functional Groups within the Imidazopyrimidine Ring System

The specific placement of functional groups on the imidazopyrimidine ring system is a critical determinant of biological activity. Altering the position of a substituent can dramatically change how the molecule interacts with its biological target, affecting binding affinity and efficacy.

For instance, in the development of imidazo[1,2-c]pyrimidine derivatives as inhibitors of Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), the positioning of various functional groups was explored to enhance potency and oral effectiveness. nih.gov Research on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold for antifungal activity also highlights these positional effects. nih.gov Docking studies for these analogs suggested that a substituent at the C-5 position of the tetrahydroimidazo[1,2-a]pyrimidine core favors inhibitory activity against the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Conversely, placing a substituent at the C-6 position was found to disrupt this inhibitory activity. nih.gov

Furthermore, the investigation of imidazo[1,2-c]pyrimidin-5(6H)-one as a scaffold for CDK2 inhibitors has shown that the substitution pattern, particularly at position 8, is crucial for achieving potent inhibition. nih.gov The orientation of the inhibitor core and the placement of these 8-substituents within the enzyme's active site were identified as key factors for binding, which is dictated by the substitution position. nih.gov These examples collectively illustrate that the biological activity of imidazopyrimidine analogs is not only dependent on the presence of certain functional groups but is critically governed by their precise location on the heterocyclic framework.

Pharmacophore Modeling in the Design of Novel Ligands

Pharmacophore modeling is a powerful computational tool in rational drug design that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com This approach helps in identifying novel ligands by screening large chemical databases for molecules that match the defined pharmacophore model. nih.gov Models can be generated using either a structure-based approach, which relies on the 3D structure of the protein-ligand complex, or a ligand-based approach, which uses a set of known active molecules. nih.gov

In the context of imidazopyrimidine derivatives, which are known to target protein kinases, pharmacophore modeling has been instrumental. For instance, in the pursuit of Syk inhibitors, a target for which imidazo[1,2-c]pyrimidine derivatives have shown promise, researchers have developed 3D pharmacophore models based on known inhibitors. nih.govwjgnet.comnih.gov One such reliable pharmacophore model for Syk inhibitors was generated and found to comprise four key features: a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. wjgnet.com These models serve as 3D queries to filter virtual compound libraries, identifying new molecular scaffolds that possess the necessary features for binding to the kinase's active site. nih.gov

The process typically involves:

Hypothesis Generation: Identifying common chemical features among known potent inhibitors.

Model Validation: Using the model to distinguish between known active and inactive compounds.

Virtual Screening: Searching compound databases to find novel molecules that fit the pharmacophore hypothesis.

Docking and Scoring: Further refining the hits from virtual screening by predicting their binding modes and affinities within the target's active site, as was done for imidazo[1,2-c]pyrimidin-5(6H)-one CDK2 inhibitors. nih.gov

This computational strategy accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of being biologically active. frontiersin.org

Strategies for Modulating Metabolic Stability (e.g., against Aldehyde Oxidase)

A significant challenge in the development of drugs based on nitrogen-containing heterocycles, including the imidazopyrimidine scaffold, is their susceptibility to metabolism by enzymes such as aldehyde oxidase (AO). Rapid metabolism can lead to poor pharmacokinetic profiles and limit the in vivo efficacy of a compound. The imidazo[1,2-a]pyrimidine moiety, structurally related to the title compound, has been identified as being rapidly metabolized by AO.

To address this liability, medicinal chemists have employed several rational design strategies to modulate metabolic stability. Guided by protein structure-based models of AO, investigations have pinpointed the likely sites of oxidation on the imidazopyrimidine ring. This has led to two primary strategies for reducing AO-mediated metabolism:

Blocking the Reactive Site: This strategy involves placing a substituent, often a small, metabolically stable group, at or near the site of oxidation. This modification sterically hinders the enzyme's access to the reactive position, thereby preventing or slowing down the metabolic conversion.

Altering the Heterocycle: This approach involves making subtle electronic modifications to the core ring system. By changing the electron distribution within the heterocycle, it is possible to render the site of oxidation less susceptible to attack by AO. This can be achieved by introducing electron-withdrawing groups or by strategic replacement of carbon or nitrogen atoms within the scaffold to lower the electron density at the vulnerable position.

Mechanistic Investigations of Biological Activity at the Molecular Level

Enzyme Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacology. By inhibiting the action of specific enzymes, compounds can modulate cellular pathways involved in disease processes. The potential for 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one to act as an enzyme inhibitor is explored below.

Kinase Inhibition

Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical process in cellular signaling, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. A review of scientific literature was conducted to determine the inhibitory activity of this compound against several key kinases.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. While substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, specific inhibitory data for this compound is not available in the reviewed literature.

Kinesin Spindle Protein (KSP): KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and is a therapeutic strategy in oncology. Specific studies detailing the mechanism of KSP inhibition by this compound were not identified.

Aurora-A Kinase: Aurora-A kinase is involved in mitotic spindle formation and chromosome segregation. Its over-expression is common in many cancers. There is no specific data available regarding the inhibition of Aurora-A Kinase by this compound.

Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a role in cell growth, differentiation, and survival. While various aminoimidazole derivatives have been explored as SFK inhibitors, specific data for this compound is not detailed in the available literature.

Topoisomerase IIα: This enzyme alters the topology of DNA and is vital for cell division. Inhibitors of Topoisomerase IIα are used as anticancer agents. A direct inhibitory mechanism of this compound on this enzyme has not been reported in the reviewed scientific literature.

Target KinaseThis compound Activity
Cyclin-Dependent Kinase 2 (CDK2)No specific data available
Kinesin Spindle Protein (KSP)No specific data available
Aurora-A KinaseNo specific data available
Src Family Kinases (SFKs)No specific data available
Topoisomerase IIαNo specific data available

Metabolic Enzyme Modulation

Modulating metabolic enzymes offers a therapeutic approach to various diseases, including metabolic disorders and cancer.

UMP Synthetase: Uridine monophosphate (UMP) synthase is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine (B1678525) biosynthesis. This pathway is crucial for DNA and RNA synthesis. Based on available literature, there are no specific studies investigating the modulatory effect of this compound on UMP Synthetase.

Metabolic EnzymeThis compound Activity
UMP SynthetaseNo specific data available

Viral RNA Polymerase Inhibition

Viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses. It is a key target for the development of broad-spectrum antiviral drugs. A review of the literature did not yield specific reports on the inhibition of viral RNA polymerase by this compound.

Viral EnzymeThis compound Activity
RNA-dependent RNA polymerase (RdRp)No specific data available

Receptor Binding and Modulation

The ability of a compound to bind to and modulate the activity of cellular receptors is a fundamental mechanism of action for many drugs.

Adenosine (B11128) Receptor Interactions

Adenosine receptors are a class of G protein-coupled receptors involved in various physiological processes, making them attractive drug targets.

A2A Receptor: The adenosine A2A receptor is implicated in inflammatory and neurodegenerative diseases. While related heterocyclic structures like pyrazolotriazolopyrimidines have been developed as A2A antagonists, specific research detailing the interaction of this compound with the A2A receptor is not present in the surveyed literature.

Adenosine ReceptorThis compound Activity
A2A ReceptorNo specific data available

Opioid Receptor Ligand Properties and Antinociceptive Activity

Opioid receptors are the primary targets for opioid analgesics used in pain management. Ligands for these receptors can have agonist, antagonist, or modulatory properties.

Opioid Receptors: A comprehensive search of scientific databases did not reveal any studies investigating the properties of this compound as an opioid receptor ligand or its potential antinociceptive (pain-reducing) activity.

Receptor/ActivityThis compound Properties
Opioid Receptor Ligand BindingNo specific data available
Antinociceptive ActivityNo specific data available

Nucleic Acid Interactions

There is currently no available research data to support a discussion on the DNA intercalation and G-quadruplex stabilization properties of this compound. While derivatives of the broader imidazo[1,2-c]pyrimidine (B1242154) class have been investigated for various biological activities, specific biophysical studies to characterize the interaction of this particular compound with DNA or G-quadruplexes, including data on binding affinity, stoichiometry, or structural details, are absent from the current scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Cellular and Subcellular Pathway Modulation Studies

Cell Proliferation and Viability Assays in Research Models

No specific studies detailing the effects of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one on cell proliferation or viability in any research model have been found. While cytotoxic activities have been reported for related compounds such as imidazo[1,2-c]pyrimidin-5(6H)-one and benzo researchgate.netjst.go.jpimidazo[1,2-a]pyrimidine (B1208166) derivatives against various cancer cell lines, this data cannot be extrapolated to the specific compound . researchgate.netnih.govekb.eg

Apoptosis Induction and Related Biochemical Pathways (e.g., Caspase-3 Activation)

Information regarding the ability of this compound to induce apoptosis or activate related biochemical pathways, such as caspase-3, is not present in the current scientific literature.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR Axis)

There are no published research findings on the modulation of the PI3K/AKT/mTOR signaling axis or any other intracellular signaling pathway by this compound. The PI3K/AKT/mTOR pathway is a frequent target of investigation for novel anticancer compounds, but no such studies have been documented for this specific molecule. nih.govnih.govmdpi.comresearchgate.net

Antiviral Mechanisms in Cell Culture Systems (e.g., against Coronaviruses, HBV)

Specific antiviral studies for this compound against coronaviruses, Hepatitis B Virus (HBV), or other viruses in cell culture systems have not been reported. Research on analogous compounds, including certain imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues, has shown some activity against HBV, but this is not indicative of the properties of the title compound. researchgate.net

Antimicrobial and Antifungal Mechanisms in Cell-Based Models

There is no documented evidence of antimicrobial or antifungal activity for this compound. Studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have shown some antibacterial and antifungal properties, but data for the 7-amino substituted variant is absent. jst.go.jpnih.govresearchgate.netnih.gov

Potential Research Applications and Future Directions for 7 Aminoimidazo 1,2 C Pyrimidin 5 1h One Research

Development as Molecular Probes in Biological Systems

The imidazopyrimidine core has been identified as a promising framework for the development of fluorescent organic materials. researchgate.netresearchgate.net These compounds are increasingly utilized as bioprobes for fluorescence imaging technology, which aids in the screening of disease markers for conditions such as cancer and cardiovascular diseases. researchgate.net The structural characteristics of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one, particularly its fused ring system, offer a basis for creating novel molecular probes. Future research will likely focus on synthesizing derivatives that can selectively bind to specific biological targets, such as the peripheral benzodiazepine (B76468) receptor (PBR) found in mitochondria, allowing for precise localization and functional studies within cellular environments. dergipark.org.tr By modifying the core structure, researchers can fine-tune the probe's properties to investigate complex biological processes, including protein-protein interactions, which are often difficult to study with conventional methods. nih.gov

Exploration of Photophysical Properties as Modular Fluorophores

Imidazopyrimidine derivatives have demonstrated potential as a foundation for novel organic compounds with interesting fluorescent properties. researchgate.netresearchgate.net The relationship between the chemical structure and the optical features of these dyes is a key area of investigation. researchgate.net Future studies on this compound will involve a systematic exploration of its photophysical characteristics, including absorption and fluorescence spectra.

By introducing various substituents at different positions on the imidazo[1,2-c]pyrimidine (B1242154) ring, researchers can create a library of modular fluorophores with tailored optical properties. This modular approach allows for the development of dyes with specific excitation and emission wavelengths, quantum yields, and solvatochromic properties, making them suitable for a wide range of applications from in vivo imaging to organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Photophysical Properties of Imidazo[1,2-c]pyrimidine Azo-Dye Derivatives in Ethanol This table is representative of data from related imidazo[1,2-c]pyrimidine compounds to illustrate the type of data generated in photophysical studies.

Compound DerivativeMaximal Excitation Wavelength (λex, nm)Maximal Emission Wavelength (λem, nm)Stokes Shift (nm)
Derivative 4a450600150
Derivative 4c480610130
Derivative 4f460605145
Derivative 4h475615140
Data derived from studies on related imidazo[1,2-c]pyrimidine azo-dyes, showcasing the tunability of their fluorescence properties. researchgate.net

Optimization of Pharmacological Profiles through Advanced Medicinal Chemistry

The imidazopyrimidine scaffold is a versatile and privileged structure in modern drug discovery, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netontosight.aiontosight.ai The adaptable nature of this core allows for extensive structural modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Future medicinal chemistry efforts will focus on the rational design and synthesis of novel this compound analogs to improve their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, SAR studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that the introduction of specific substituents, such as a halogen or a methyl group, can significantly augment biological activity. documentsdelivered.commdpi.com By applying similar strategies, researchers can develop derivatives of this compound with enhanced therapeutic potential for various diseases. mdpi.comresearchgate.net

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies in Compound Prioritization

In the early stages of drug discovery, a significant number of promising compounds fail in clinical trials due to unfavorable pharmacokinetic (ADMET) properties. researchgate.net To mitigate this, in silico ADMET prediction has become an indispensable tool for prioritizing drug candidates and guiding their optimization. bitesizebio.comnih.govnih.gov These computational models save considerable time and resources by weeding out compounds with poor ADMET profiles before they advance to more costly experimental testing. bitesizebio.comresearchgate.net

Future research on this compound and its derivatives will heavily rely on advanced ADMET prediction studies. Computational tools will be used to assess key properties such as aqueous solubility, lipophilicity, metabolic stability, and potential toxicity. researchgate.netbitesizebio.com This in silico profiling will enable the early identification of potential liabilities and guide the chemical modification of the scaffold to enhance its "drug-likeness". researchgate.netbitesizebio.com The integration of machine learning and other advanced modeling techniques will further refine the accuracy of these predictions, ensuring that only the most promising candidates are progressed through the development pipeline. digitellinc.com

Table 2: Key ADMET Parameters for In Silico Screening This table outlines common parameters evaluated in ADMET prediction studies to prioritize drug candidates.

Parameter CategorySpecific PropertyImportance in Drug Development
AbsorptionAqueous Solubility, Intestinal AbsorptionDetermines how well the compound is absorbed into the bloodstream. bitesizebio.com
DistributionPlasma Protein Binding, Blood-Brain Barrier PenetrationAffects the amount of free drug available to reach the target site.
MetabolismCytochrome P450 (CYP) Inhibition/InductionPredicts drug-drug interactions and metabolic stability. eurofinsdiscovery.com
ExcretionRenal ClearanceIndicates how the compound is eliminated from the body.
ToxicityHepatotoxicity, Genotoxicity, CardiotoxicityAssesses potential for adverse effects and ensures patient safety. eurofinsdiscovery.com
A summary of crucial ADMET properties predicted using computational models to guide compound selection and optimization. bitesizebio.comeurofinsdiscovery.com

Identification of Novel Molecular Targets

The imidazopyrimidine scaffold has proven to be a rich source of inhibitors for various molecular targets, particularly protein kinases, which are critical components of cellular signaling pathways implicated in numerous diseases. researchgate.net Derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-c]pyrimidine cores have been identified as inhibitors of targets such as cyclin-dependent kinase 2 (CDK2), spleen tyrosine kinase (Syk), FMS-like tyrosine kinase 3 (FLT3), and Src family kinases (SFKs). nih.govnih.govnih.govnih.govresearchgate.net

A key future direction for this compound research is the identification of its novel molecular targets. By screening libraries of its derivatives against panels of kinases and other enzymes, researchers can uncover new therapeutic opportunities. researchgate.net This "target fishing" approach, often aided by computational methods, can reveal unexpected activities and provide starting points for the development of drugs with novel mechanisms of action for diseases like cancer and autoimmune disorders. nih.govresearchgate.net The structural similarity of the imidazopyrimidine core to natural purines suggests a broad potential for interaction with a wide range of biological macromolecules. mdpi.com

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of heterocyclic compounds, while crucial for drug development, often involves traditional methods that use hazardous reagents and generate significant waste. ijpsjournal.com There is a growing emphasis on integrating the principles of green chemistry to develop more sustainable and environmentally friendly synthetic routes. rasayanjournal.co.innih.gov These principles include the use of safer solvents, renewable resources, and energy-efficient techniques like microwave-assisted synthesis. ijpsjournal.comrsc.org

Future research will focus on developing green synthetic methodologies for this compound and its derivatives. This involves exploring solvent-free reaction conditions, employing heterogeneous catalysts that can be easily recovered and reused, and utilizing biocatalysis. rasayanjournal.co.innih.govfrontiersin.org For example, microwave-assisted, solvent-free synthesis using catalysts like alumina (B75360) has already been shown to be an effective and eco-friendly method for producing related imidazo[1,2-a]pyrimidine (B1208166) derivatives. mdpi.com Adopting these sustainable practices will not only reduce the environmental impact of synthesis but can also improve efficiency, safety, and cost-effectiveness. ijpsjournal.comresearchgate.net

Q & A

What are the optimized synthetic routes for 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one in academic research?

Basic Research Question
The most reliable method involves cyclization of 4(6)-aminopyrimidine derivatives with α-halocarbonyl compounds. For example, 4-amino-6-chloro-2-pyrimidinol reacts with bromoacetaldehyde diethyl acetal in refluxing aqueous media to yield 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one, followed by catalytic dehalogenation with Pd/C under H₂ to obtain the target compound (86% yield) . Modifications, such as Suzuki cross-coupling with aryl/heteroarylboronic acids, enable diversification of substituents (61–90% yields) .

How is structural characterization of 7-substituted derivatives performed?

Basic Research Question
13C NMR spectroscopy is critical for unambiguous assignment. For instance, the 13C NMR spectrum of 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one shows a singlet at δ 6.46 (C2-H) and doublets at δ 7.54 (C2-H) and δ 7.24 (C3-H), confirming regioselectivity . High-resolution mass spectrometry (HRMS) and X-ray crystallography are complementary for verifying molecular weight and stereochemistry .

How can researchers address regioselectivity challenges during glycosylation of imidazo[1,2-c]pyrimidinones?

Advanced Research Question
Regioselectivity in glycosylation is influenced by halogen substituents. For example, silylation of 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one with hexamethyldisilazane forms a trimethylsilyl intermediate, which reacts with ribofuranosyl bromides to yield anomeric mixtures. Separation via fractional crystallization (e.g., using methanol) isolates α/β anomers, confirmed by ¹H NMR . Computational modeling (e.g., density functional theory) may predict preferential attack sites .

How to resolve contradictions in NMR data for imidazo[1,2-c]pyrimidinone derivatives?

Advanced Research Question
Discrepancies in NMR assignments often arise from tautomerism or solvent effects. For example, DMSO-d₆ induces shifts due to hydrogen bonding, while CDCl₃ may stabilize specific tautomers. Comparative analysis using 2D NMR (e.g., HSQC, HMBC) and variable-temperature NMR can clarify dynamic equilibria . Rigorous comparison with literature data for analogous compounds is essential .

What methodologies are used to evaluate cytotoxic activity of imidazo[1,2-c]pyrimidinone derivatives?

Advanced Research Question
Cytotoxicity is assessed via MTT assays on tumor cell lines (e.g., resistant variants) and normal fibroblasts. For example, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one derivatives showed IC₅₀ values <10 μM against leukemia and colon cancer cells, with therapeutic indices calculated to prioritize candidates . Flow cytometry further evaluates apoptosis and cell cycle arrest mechanisms .

How can computational tools enhance the design of imidazo[1,2-c]pyrimidinone-based kinase inhibitors?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase active sites. Quantum mechanical scoring (e.g., PM6-D3H4) refines interaction energies, prioritizing derivatives with high affinity for CDK2 or GSK3β. For instance, imidazo[1,2-c]pyrimidin-5(6H)-one derivatives exhibited ∆G values ≤ -9.5 kcal/mol in CDK2 docking studies . MD simulations (100 ns) validate stability of ligand-receptor complexes .

What strategies mitigate low yields in halogenation or dehalogenation steps?

Advanced Research Question
Halogenation with PCl₅/POCl₃ under reflux achieves >80% conversion, but dehalogenation requires optimized Pd/C loading (e.g., 10% w/w) and H₂ pressure (1–3 atm). Monitoring via TLC or HPLC ensures reaction completion. For recalcitrant substrates (e.g., 2,7-dichloro derivatives), alternative catalysts (e.g., Raney Ni) or photochemical methods may improve efficiency .

How are imidazo[1,2-c]pyrimidinones applied in non-natural DNA base pair studies?

Advanced Research Question
Derivatives like 7-amino-9-(1'-β-D-2'-deoxyribofuranosyl)-imidazo[1,2-c]pyrimidin-5(1H)-one (designated "Z") pair with complementary bases (e.g., "P") to form stable duplexes. Circular dichroism (CD) and thermal denaturation (Tm) assays confirm helical stability, while X-ray crystallography resolves base-pair geometry . Such systems enable studies on replication fidelity and enzymatic incorporation .

What analytical techniques quantify purity in imidazo[1,2-c]pyrimidinone synthesis?

Basic Research Question
HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities (<0.5% area). Elemental analysis (C, H, N) ensures stoichiometric consistency (e.g., ±0.4% deviation). For chiral derivatives, chiral stationary phase (CSP) HPLC separates enantiomers, validated by polarimetry .

How to troubleshoot failed cyclization reactions in imidazo[1,2-c]pyrimidinone synthesis?

Advanced Research Question
Failed cyclization often stems from inadequate electron-withdrawing groups on the pyrimidine ring. Introducing nitro or chloro substituents at C4/C6 enhances reactivity. Solvent screening (e.g., DMF vs. acetonitrile) and microwave-assisted synthesis (100°C, 30 min) improve yields. LC-MS monitors intermediates to identify bottlenecks .

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